(2-シアノピリジン-4-イル)ボロン酸

説明

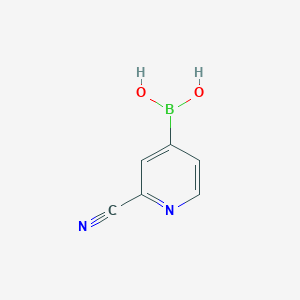

(2-Cyanopyridin-4-YL)boronic acid is a useful research compound. Its molecular formula is C6H5BN2O2 and its molecular weight is 147.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Cyanopyridin-4-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyanopyridin-4-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシング技術

(2-シアノピリジン-4-イル)ボロン酸: は、ジオールや強ルイス塩基と可逆的な共有結合を形成する能力により、センシング用途で使用されています . この特性は、糖尿病管理におけるグルコースレベルの検出や、メタボロミクスおよびプロテオミクスに関連するその他のシスジオール含有化合物を検出するセンサーの開発において活用されています .

医薬品化学

医薬品化学では、(2-シアノピリジン-4-イル)ボロン酸誘導体が治療薬としての可能性について研究されています。それらは、抗がん剤、抗菌剤、抗ウイルス剤として研究されてきました。 ボロン酸部分は、生体活性分子の選択性と薬物動態を向上させることができ、新しい薬剤の開発につながります .

高分子材料

この化合物は、ボロン酸含有高分子の合成に用途があります。これらの材料は、糖尿病の治療に不可欠なグルコースセンシング用の応答性システムを作成する上で重要です。 さらに、それらは制御された薬物送達システムのための材料の開発に使用されています .

オプトエレクトロニクス

(2-シアノピリジン-4-イル)ボロン酸: は、オプトエレクトロニクスの分野で重要な役割を果たしています。 この化合物を含むボロン酸は、発光と高いキャリア移動度を示す材料に組み込まれており、発光ダイオードやその他の電子デバイスでの使用に適しています .

生化学とイメージング

生化学では、(2-シアノピリジン-4-イル)ボロン酸は、生物学的標識とタンパク質操作に使用されます。 また、細胞や組織の蛍光調査を支援し、細胞機能や構造的特性に関する洞察を提供するイメージング技術にも役割を果たします .

触媒

最後に、(2-シアノピリジン-4-イル)ボロン酸は、特にヒドロキシ官能基の活性化における触媒として適用されます。 この活性化により、アルコールを、フリーデル・クラフツ型反応やアミンからのアミドの形成など、穏やかな条件下で有用な生成物に変換することができます .

作用機序

Target of Action

The primary target of (2-Cyanopyridin-4-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by (2-Cyanopyridin-4-YL)boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the action of (2-Cyanopyridin-4-YL)boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of (2-Cyanopyridin-4-YL)boronic acid is influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

生化学分析

Biochemical Properties

(2-Cyanopyridin-4-YL)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the transmetalation process. The nature of these interactions involves the formation of a complex between (2-Cyanopyridin-4-YL)boronic acid and the palladium catalyst, leading to the transfer of the boronic acid group to the organic substrate .

Cellular Effects

The effects of (2-Cyanopyridin-4-YL)boronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Cyanopyridin-4-YL)boronic acid may inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .

Molecular Mechanism

At the molecular level, (2-Cyanopyridin-4-YL)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which are commonly found in biological molecules such as carbohydrates and proteins . This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, (2-Cyanopyridin-4-YL)boronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Cyanopyridin-4-YL)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to air or moisture can lead to degradation, which may affect its long-term impact on cellular function. In vitro and in vivo studies have shown that the stability of (2-Cyanopyridin-4-YL)boronic acid is crucial for maintaining its biochemical activity over time .

Dosage Effects in Animal Models

The effects of (2-Cyanopyridin-4-YL)boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances or cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which (2-Cyanopyridin-4-YL)boronic acid is effective without causing toxicity .

Metabolic Pathways

(2-Cyanopyridin-4-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . Additionally, (2-Cyanopyridin-4-YL)boronic acid can influence metabolite levels by altering the balance between different metabolic reactions .

Transport and Distribution

Within cells and tissues, (2-Cyanopyridin-4-YL)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The transport and distribution of (2-Cyanopyridin-4-YL)boronic acid are essential for its biochemical activity, as they determine the concentration and availability of the compound at its target sites .

Subcellular Localization

The subcellular localization of (2-Cyanopyridin-4-YL)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the activity and function of the compound, as it determines the proximity to its target biomolecules . For example, (2-Cyanopyridin-4-YL)boronic acid may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .

特性

IUPAC Name |

(2-cyanopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBPWGHYNOCHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678194 | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903513-60-0 | |

| Record name | B-(2-Cyano-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903513-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Cyanopyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)